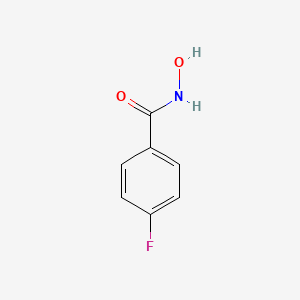

4-fluoro-N-hydroxybenzamide

Description

Context within Hydroxamic Acid Chemical Class in Medicinal Chemistry

Hydroxamic acids are a significant class of organic compounds characterized by the functional group R-C(=O)N(R')OH. In medicinal chemistry, they are recognized for their potent ability to chelate metal ions. hoffmanchemicals.com This property is central to their biological activity, as they can effectively bind to the metal ions present in the active sites of various enzymes, leading to their inhibition. hoffmanchemicals.comvulcanchem.com

This metal-chelating ability has been successfully exploited in the development of a number of approved drugs. vulcanchem.comontosight.ai The hydroxamic acid moiety is a key pharmacophore in inhibitors of metalloenzymes, a broad category of enzymes that require a metal ion for their catalytic activity. vulcanchem.com Examples of such enzymes include matrix metalloproteinases (MMPs) and histone deacetylases (HDACs), both of which are important targets in cancer therapy. vulcanchem.com The proven success of hydroxamic acid-based drugs has solidified their importance and continues to inspire the design of new therapeutic agents. ontosight.ai

Significance as a Potential Histone Deacetylase Inhibitor Scaffold

Histone deacetylases (HDACs) are a family of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins. google.com The inhibition of HDACs has emerged as a promising strategy in cancer treatment, as it can lead to cell cycle arrest and apoptosis in tumor cells. google.com Hydroxamic acids are a well-established class of HDAC inhibitors, with several, such as Vorinostat (suberoylanilide hydroxamic acid or SAHA), already approved for clinical use. nih.govresearchgate.net

The structure of 4-fluoro-N-hydroxybenzamide makes it a particularly interesting scaffold for the development of novel HDAC inhibitors. The hydroxamic acid group serves as the essential zinc-binding group that interacts with the zinc ion in the active site of HDAC enzymes. The fluorinated benzene (B151609) ring provides a simple, yet modifiable, "cap" region that can be further functionalized to improve potency and selectivity for specific HDAC isoforms.

The introduction of a fluorine atom is a key feature. Fluorination is a common strategy in medicinal chemistry to enhance various properties of a drug candidate, such as metabolic stability and binding affinity. researchgate.net In the context of HDAC inhibitors, the position of the fluorine atom can influence the compound's selectivity towards different HDAC isoforms. For instance, studies on the related compound, 3-fluoro-N-hydroxybenzamide, have shown that the presence of the fluorine atom can significantly increase selectivity for HDAC6 over other isoforms. nih.gov This suggests that this compound could serve as a valuable starting point for developing isoform-selective HDAC inhibitors, potentially leading to therapies with improved efficacy and reduced side effects.

Overview of Current Academic Research Trajectories

Current academic research involving the this compound scaffold is largely centered on its application in the design and synthesis of more complex and potent HDAC inhibitors. While direct biological data on this compound itself is limited in publicly available research, its structural motif is frequently incorporated into larger molecules with therapeutic potential.

One major research trajectory involves using this compound as a core fragment and attaching various "linker" and "cap" groups to it. These modifications are aimed at enhancing the molecule's interaction with the surface of the HDAC enzyme, thereby increasing its inhibitory potency and selectivity. For example, researchers have synthesized derivatives where different chemical moieties are attached to the benzamide (B126) nitrogen or other positions on the phenyl ring to explore the structure-activity relationships. nih.govacs.org

Another area of investigation is the synthesis of fluorinated analogues of known HDAC inhibitors, where the this compound structure is a key component. The rationale behind this approach is that the introduction of fluorine can favorably alter the compound's physicochemical properties. researchgate.net Research in this area often involves extensive biological evaluation of these new derivatives against various cancer cell lines to identify promising new drug candidates. nih.gov Computational docking studies are also frequently employed to understand how these molecules bind to the active site of different HDAC isoforms, providing a rationale for their observed biological activity and guiding further design efforts. nih.gov

| Property | Data | Source |

| Molecular Formula | C₇H₆FNO₂ | hoffmanchemicals.com |

| Molecular Weight | 155.13 g/mol | hoffmanchemicals.com |

| CAS Number | 456-07-5 | hoffmanchemicals.com |

| Melting Point | 153-156 °C | hoffmanchemicals.com |

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-N-hydroxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c8-6-3-1-5(2-4-6)7(10)9-11/h1-4,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXWGRZYCKOMFFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90196562 | |

| Record name | Benzamide, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

456-07-5 | |

| Record name | Benzamide, 4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000456075 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC111683 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111683 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90196562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Fluoro N Hydroxybenzamide and Its Analogues

General Synthetic Routes for N-Hydroxybenzamides

The formation of the N-hydroxybenzamide functional group is central to the synthesis of these compounds. The most common approaches involve the reaction of a carboxylic acid derivative with a hydroxylamine (B1172632) source.

Hydroxylamine Condensation Approaches

Condensation reactions utilizing hydroxylamine or its salts are a foundational method for synthesizing N-hydroxybenzamides. This approach typically involves the reaction of an activated carboxylic acid, most commonly an ester, with hydroxylamine. The reaction is generally performed under basic conditions, which facilitates the nucleophilic attack of hydroxylamine on the ester's carbonyl carbon.

One prevalent method involves dissolving hydroxylamine hydrochloride in a solvent like methanol (B129727), followed by the addition of a base such as potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH). researchgate.net The corresponding methyl or ethyl ester of the benzoic acid is then added to this solution. mdpi.com The mixture is typically stirred at room temperature for an extended period to ensure the completion of the reaction. For instance, the treatment of methyl benzoates with hydroxylamine hydrochloride in the presence of solid KOH in methanol can produce N-hydroxybenzamides in moderate to good yields. researchgate.net Similarly, esters can be treated with a 50% aqueous solution of hydroxylamine in methanol with a base like KOH to yield the desired product. google.com

An alternative procedure involves using a biphasic system of water and an organic solvent like 1,4-dioxane (B91453) with NaOH as the base. mdpi.com The general mechanism involves the in-situ formation of free hydroxylamine, which then acts as the nucleophile.

Table 1: Examples of Hydroxylamine Condensation Reactions

| Starting Material | Reagents | Solvent | Conditions | Product | Reference |

| Methyl Ester of Acid | Hydroxylamine Hydrochloride, Potassium Hydroxide | Methanol | Cool to 0°C, then incubate at RT for 20 hrs | 2-bromo-N-hydroxybenzamide | |

| Methyl Benzoate | Hydroxylamine Hydrochloride, Solid KOH | Methanol | 0–30 °C | N-Hydroxybenzamide Analogue | researchgate.net |

| Ester (General) | 50% Hydroxylamine Solution, KOH | Methanol | - | N-Hydroxybenzamide Analogue | google.com |

| Methyl 3-(hexyloxy)benzoate | Hydroxylamine Hydrochloride, NaOH | Water / 1,4-Dioxane | 0°C then RT for 16 hrs | 3-(hexyloxy)-N-hydroxybenzamide | mdpi.com |

Reactions with Alkyl Bromides

While not a direct method for forming the N-hydroxybenzamide group itself, reactions with alkyl bromides are crucial for synthesizing certain analogues and precursors. A key strategy involves the reaction of alkyl bromides with protected hydroxylamine derivatives to generate alkoxyamines. These alkoxyamines can then be used in subsequent steps to build the final hydroxamic acid.

For example, N,N'-Di-tert-butoxycarbonylhydroxylamine, a protected form of hydroxylamine, can be reacted with various alkyl bromides to produce alkoxyamine derivatives. iris-biotech.de This method is effective for creating a diverse range of substituted hydroxylamine building blocks. iris-biotech.de In other syntheses, alkyl bromides such as n-hexyl bromide are used to alkylate phenolic hydroxyl groups on the benzamide (B126) precursor ring before the final conversion to the hydroxamic acid. researchgate.netmdpi.com This highlights the role of alkyl bromides in the functionalization of the "cap" group of the molecule rather than the direct formation of the N-hydroxyamide moiety. mdpi.comnih.gov

Reactions with Acyl Chlorides

The reaction between an acyl chloride and hydroxylamine is a direct and efficient method for the synthesis of N-hydroxybenzamides. Acyl chlorides are highly reactive electrophiles, readily undergoing nucleophilic attack by hydroxylamine. This method is often preferred due to its speed and high yields.

The general procedure involves dissolving hydroxylamine hydrochloride in a suitable solvent, often in the presence of a base to neutralize the HCl generated and to free the hydroxylamine nucleophile. The acyl chloride, such as 4-fluorobenzoyl chloride, is then added, typically at a controlled temperature to manage the reaction's exothermicity. mdpi.comgoogle.com For example, various R-substituted acyl chlorides, including ortho-, meta-, and para-fluorobenzoyl chloride, have been successfully reacted with hydroxylamine hydrochloride to form the corresponding N-hydroxybenzamides. google.combiosynth.com This approach is widely applicable for producing a range of substituted N-hydroxybenzamides. nih.gov

Table 2: Synthesis of N-Hydroxybenzamides using Acyl Chlorides

| Acyl Chloride | Hydroxylamine Source | Base/Solvent | Product | Reference |

| p-Fluorobenzoyl Chloride | Hydroxylamine Hydrochloride | Not specified | 3-(p-fluorophenyl)-1,4,2-dioxazol-5-one (intermediate) | google.com |

| 3-Fluorobenzoyl Chloride | Not specified | KOH, HCl (aq) | 3-Fluoro-4-hydroxybenzamide (B3085413) | biosynth.com |

| Various Acid Chlorides | Salicylamide | Pyridine (B92270) | N-Benzoyl-2-hydroxybenzamides | nih.gov |

Fluorination Strategies in N-Hydroxybenzamide Synthesis

The introduction of fluorine into the benzamide structure can be achieved either by using a fluorinated starting material or by performing a fluorination reaction on a suitable intermediate.

Incorporation of Fluorinated Precursors (e.g., p-fluorobenzoyl chloride)

The most straightforward method for synthesizing 4-fluoro-N-hydroxybenzamide is to begin with a precursor that already contains the fluorine atom at the desired position. 4-Fluorobenzoyl chloride is a common and commercially available starting material for this purpose. google.commdpi.comresearchgate.net It can be reacted directly with hydroxylamine or its derivatives to form the target molecule in a single step, as detailed in section 2.1.3. google.com

Alternatively, 4-fluoro-3-hydroxybenzoic acid can serve as the precursor. sigmaaldrich.com In this case, the carboxylic acid must first be "activated" to facilitate the reaction with hydroxylamine. This activation is typically achieved by converting the carboxylic acid into a more reactive species, such as an acyl chloride or by using a peptide coupling agent like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU). sigmaaldrich.com

Fluorination of Benzamide Intermediates

One advanced method is electrophilic fluorination, which can be applied to aromatic amides. This technique may employ hypervalent iodine reagents in conjunction with a fluorine source like boron trifluoride etherate (BF3·Et2O). Such reactions can proceed under mild, metal-free conditions and have been reported to provide fluorinated aromatic amides in high yields (up to 95%) within short reaction times.

Another strategy involves the fluorination of a precursor like a halogenated benzonitrile. google.com For example, a dichlorobenzonitrile can be subjected to a reflux reaction with an alkali metal fluoride, such as potassium fluoride, in an aprotic polar solvent. This substitutes a chlorine atom with fluorine. The resulting fluorobenzonitrile is then hydrolyzed in a subsequent step to yield the fluoro-benzamide. google.com Other methods have also been described, such as the substitution of a hydroxyl group for a fluorine substituent by first converting it into a tosylate leaving group. mdpi.com

Advanced Synthetic Techniques and Catalyst Applications

The synthesis of this compound and its analogues benefits from modern synthetic methodologies that enhance efficiency, yield, and selectivity. These techniques often employ specific catalysts or energy sources to facilitate key bond-forming reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, offering significant advantages over conventional heating methods. researchgate.net This technique utilizes microwave radiation to heat the reaction mixture directly and uniformly, leading to rapid temperature increases and often dramatically reduced reaction times. researchgate.net The benefits include higher yields, improved purity of products, and consistency with the principles of green chemistry. researchgate.net

| Compound/Reaction Type | Method | Reaction Time | Key Advantage | Reference |

|---|---|---|---|---|

| Pomalidomide Building Blocks | Microwave-Assisted | 15 minutes | High yield, rapid, no purification needed | rsc.org |

| Pomalidomide Building Blocks | Conventional (Oil Bath) | Overnight | Standard procedure | rsc.org |

| N-benzylidene-4-fluoroaniline | Microwave-Assisted | 8 minutes | Very rapid synthesis | semanticscholar.org |

| [¹⁸F]SFB Synthesis | Microwave-Assisted | Shortened overall time | Simplified one-pot procedure | nih.gov |

| [¹⁸F]SFB Synthesis | Conventional | Lengthy (multi-step) | Requires multiple purifications | nih.gov |

Copper-Catalyzed C-N Bond Formation

Copper-catalyzed reactions are fundamental in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and biologically active molecules. nih.govresearchgate.net These methods are often preferred due to the low cost and low toxicity of copper catalysts compared to other transition metals like palladium. researchgate.net Copper catalysis can facilitate C-N bond formation through various mechanisms, including those involving N-centered radicals, and is effective for a wide range of nitrogen sources like amines and amides. nih.govresearchgate.net

A highly relevant example is the copper-catalyzed synthesis of N-(dimethylcarbamoyl)-4-fluoro-N-methoxybenzamide, a close analogue of this compound. rsc.org This transformation involves a C-H/N-H activation pathway. The reaction couples an N-alkoxyarylamide with a formamide (B127407) in the presence of a copper(II) chloride catalyst. This method provides a direct route to functionalized benzamides and highlights the power of copper catalysis in forming C-N bonds under relatively mild conditions. rsc.org The development of such catalytic systems is crucial for creating complex amide derivatives efficiently. organic-chemistry.org

| Component | Role | Specific Reagent/Catalyst |

|---|---|---|

| Starting Material | Aryl Amide | N-methoxy-4-fluorobenzamide |

| Reagent | Amine Source | N,N-disubstituted formamide |

| Catalyst | C-N Coupling | CuCl₂·2H₂O (3 mol%) |

| Oxidant | - | TBHP (tert-Butyl hydroperoxide) |

| Result | Product | N-(dimethylcarbamoyl)-4-fluoro-N-methoxybenzamide |

| Yield | Efficiency | 69% |

Mitsunobu Reaction Applications

The Mitsunobu reaction is a versatile and widely used method in organic synthesis for the conversion of primary and secondary alcohols into a variety of other functional groups, such as esters, ethers, and imides. wikipedia.orgorganic-chemistry.org The reaction proceeds via a dehydrative redox condensation, typically using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov A key feature of the Mitsunobu reaction is that it occurs with a clean inversion of stereochemistry at the alcohol carbon, making it particularly valuable in the synthesis of chiral molecules and natural products. organic-chemistry.orgnih.gov

While the direct synthesis of a hydroxamic acid from a carboxylic acid and hydroxylamine is not a standard Mitsunobu transformation, the reaction is instrumental in synthesizing complex precursors for N-hydroxybenzamide derivatives. For example, in the synthesis of N-hydroxycinnamamide-based inhibitors, a Mitsunobu reaction was used to couple an alcohol with 4-hydroxycinnamic acid methyl ester, forming a critical ether linkage in the molecule's "capping group". acs.org This demonstrates the reaction's utility in assembling the different fragments of a complex molecule. The reaction can be applied to form C-N bonds by using nitrogen nucleophiles such as sulfonamides or imides, which can be key steps in the synthesis of precursors for structurally elaborate N-hydroxybenzamide analogues. nih.govnih.gov

Preparation of Structurally Related N-Hydroxybenzamide Derivatives

The N-hydroxybenzamide scaffold is a core component of many biologically active molecules. Its synthesis and derivatization are key to developing new therapeutic agents.

N-Benzyltriazolyl-Hydroxamate Derivatives

A class of N-hydroxybenzamide derivatives that has garnered significant interest incorporates an N-benzyltriazolyl moiety. These compounds are often designed as inhibitors of histone deacetylases (HDACs), particularly the HDAC6 isoform. nih.govresearchgate.net The design strategy involves creating a scaffold that mimics known HDAC6 inhibitors. nih.gov

In one study, a series of novel N-benzyltriazolyl-hydroxamate derivatives were synthesized and evaluated. nih.gov Among them, 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide emerged as a potent and selective inhibitor of HDAC6. nih.govresearchgate.net The synthesis of such a complex molecule involves a multi-step sequence. A typical route would involve the preparation of the substituted benzoic acid precursor, which is then converted to the final hydroxamic acid. This final step is generally achieved by activating the carboxylic acid (e.g., as an acid chloride or with a coupling agent) and reacting it with hydroxylamine or a protected version thereof. The intricate cap group is constructed and attached to the benzoyl core prior to the final hydroxamate formation.

| Compound Name | Target | Inhibitory Activity (IC₅₀) | Selectivity |

|---|---|---|---|

| 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide | HDAC6 | 7.08 nM | 42-fold selective over HDAC1 |

N-Hydroxycinnamamide-Based Derivatives

N-Hydroxycinnamamide derivatives represent another important class of structurally related compounds, also frequently investigated as HDAC inhibitors. nih.govvnu.edu.vn These molecules feature a cinnamoyl group, which extends the core structure and allows for different interactions within biological targets.

The synthesis of these derivatives often follows a multi-step pathway. A representative four-step synthesis was developed for a series of N-hydroxycinnamamide derivatives containing substituted anilide capping groups. nih.gov

Amide Formation: Substituted anilines are reacted with 2-chloroacetyl chloride to form 2-chloro-N-phenylacetamides.

Ether Synthesis: The resulting amides are reacted with p-hydroxybenzaldehyde to form phenyl-substituted aldehyde intermediates.

Horner-Wadsworth-Emmons Reaction: The aldehydes are then coupled with methyl 2-(dimethoxyphosphoryl)acetate. This olefination reaction constructs the cinnamate (B1238496) backbone, yielding ester intermediates.

Hydroxamic Acid Formation: The final step involves the conversion of the methyl ester to the N-hydroxyamide, typically through reaction with a basic solution of hydroxylamine.

This synthetic approach allows for significant structural diversity by varying the substituted aniline (B41778) used in the first step. nih.gov Other reported syntheses have involved coupling the N-hydroxycinnamamide scaffold to other moieties, such as coumarins or nitro oxide donors, to create hybrid molecules with unique biological profiles. nih.govjst.go.jp

Quinazolin-4(3H)-one Incorporated Derivatives

A notable class of HDAC inhibitors incorporates the quinazolin-4(3H)-one scaffold as a cap group, linked to an N-hydroxybenzamide or N-hydroxypropenamide core. researchgate.net The synthesis of these compounds is approached through multi-step sequences designed to build the quinazolinone ring and subsequently attach the linker and zinc-binding functional group.

One established synthetic pathway involves the reaction of commercially available starting materials to construct the core structure. For example, compounds can be prepared by reacting specific anilines with dibromoalkanes under basic conditions, followed by reaction with hydroxyl-substituted compounds. nih.gov The final step often involves a high-temperature reaction with a substituted 2-aminobenzamide (B116534) to form the quinazolin-4(3H)-one ring system. nih.gov Another approach involves the cyclocondensation of an appropriate anthranilic acid amide with aromatic aldehydes. researchgate.net A series of novel N-hydroxybenzamides incorporating quinazolin-4(3H)-ones were found to be cytotoxic against several human cancer cell lines. researchgate.net

Table 1: Synthesis of Quinazolin-4(3H)-one Derivatives

| Starting Materials | Key Synthetic Strategy | Resulting Compounds |

|---|---|---|

| Substituted anilines, dibromoalkanes, hydroxyl-substituted compounds, 2-amino-4,6-dimethoxybenzamide | Sequential reaction under basic conditions, followed by high-temperature cyclization | Quinazolin-4(3H)-one derivatives nih.gov |

| Anthranilic acid amide, aromatic aldehydes | Cyclocondensation | 2-phenyl- and 2-benzyl derivatives of 4(3H)-quinazolinone researchgate.net |

Tubastatin A Derivatives with Fluorinated Bi-, Tri-, and Tetracyclic Cap Groups

Tubastatin A is a potent and selective HDAC6 inhibitor. Research has focused on modifying its structure to enhance its therapeutic properties. A series of sixteen Tubastatin A analogues featuring fluorinated bicyclic, tricyclic, and tetracyclic cap groups have been synthesized to explore their structure-activity relationships. rsc.orgnih.gov These complex derivatives of N-hydroxybenzamide have shown significant anti-proliferative activity. rsc.orgnih.gov

The general synthetic route begins with substituted phenylhydrazines, which undergo a series of transformations to build the desired polycyclic cap group. rsc.org This is followed by coupling to the benzamide core and final conversion to the hydroxamic acid. One of the most promising compounds, 4-(6-bromo-3,3-difluoro-1,2,3,4-tetrahydro-9H-carbozol-9-yl)methyl)-N-hydroxybenzamide (14f), demonstrated potent activity against human nasopharyngeal and breast cancer cells. rsc.orgnih.gov Another derivative, 4-((8-fluoroindeno[2,1-b]indol-5(6H)-yl)-N-hydroxybenzamide (13c), was notably active against pancreatic cancer cells. rsc.org

Table 2: General Synthetic Scheme for Fluorinated Tubastatin A Derivatives

| Step | Reactants | Key Reagents/Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | Substituted phenylhydrazines | (CH₃CO)₂O, THF, NaOH, H₂O | Substituted N′-phenylacetohydrazide rsc.org |

| 2 | N′-phenylacetohydrazide, methyl 4-(bromomethyl)benzoate | DIEA, MeCN, reflux | Substituted methyl 4-((2-acetyl-1-phenylhydrazinyl)methyl)benzoate rsc.org |

| 3 | Product from Step 2 | Concentrated HCl, glacial acetic acid, 120°C | Substituted 4-((1-phenylhydrazinyl)methyl)benzoic acid rsc.org |

| 4 | Product from Step 3, various ketone compounds | Ethanol, then glacial acetic acid, 125°C | Key bi-, tri-, or tetracyclic intermediates rsc.org |

Phenanthridine-Modified N-Hydroxybenzamide Derivatives

To explore new chemical space for HDAC inhibitors, the phenanthridine (B189435) scaffold has been introduced as a novel cap group. tandfonline.comnih.gov Phenanthridine itself is a polyaromatic structure, and its derivatives have been synthesized through methods like radical cyclization. semanticscholar.org In designing HDAC inhibitors, the core phenanthridine structure was modified to reduce aromaticity and allow for the introduction of various substituents. tandfonline.comnih.gov

The synthetic approach involves building a modified biaryl precursor that is then linked to the benzamide core before the final hydroxamic acid formation. tandfonline.comnih.gov A key step in forming the biaryl system is the Suzuki coupling reaction. tandfonline.comnih.gov Two series of these novel inhibitors were synthesized with different linkers connecting the cap group to the zinc-binding group. tandfonline.comnih.gov The derivatives with an aromatic linker generally exhibited improved activity compared to those with a fatty linker. nih.gov

Table 3: Synthesis of Phenanthridine-Modified N-Hydroxybenzamides

| Step | Starting Material / Intermediate | Key Reaction / Reagents | Product / Intermediate |

|---|---|---|---|

| 1 | benzo[d] rsc.orgresearchgate.net-dioxol-5-amine | Boc anhydride | Boc-protected amine tandfonline.comnih.gov |

| 2 | Product from Step 1 | Bromine substitution | Bromo-substituted intermediate tandfonline.comnih.gov |

| 3 | Product from Step 2 | 4-(Methoxycarbonyl)benzeneboronic acid, Suzuki coupling | Biaryl intermediate tandfonline.comnih.gov |

| 4 | Product from Step 3 | Alkaline conditions | Deprotected carboxylic acid tandfonline.comnih.gov |

| 5 | Product from Step 4 | Amino carboxylates, condensation | Linker-attached intermediate tandfonline.comnih.gov |

Indole-Containing Cap Group Derivatives

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry and has been successfully incorporated as a cap group in N-hydroxybenzamide-based HDAC inhibitors. nih.govopenmedicinalchemistryjournal.com A novel series of such derivatives was designed and synthesized, with many of the compounds showing excellent, low nanomolar inhibitory activity against HDACs, often more potent than the reference compound SAHA. nih.gov

The synthesis of the indole core itself can be achieved through various classic methods, such as the Fischer, Reissert, or Hemetsberger-Knittel syntheses. nih.gov Once the desired substituted indole cap is prepared, it can be coupled to the N-hydroxybenzamide moiety. The most potent compound from the reported series, designated 8r, showed promising growth-inhibitory activity against multiple tumor cell lines. nih.gov The high enzymatic potency of these indole-containing derivatives underscores the value of this cap group in designing effective HDAC inhibitors. nih.gov

Table 4: Research Findings for Indole-Containing N-Hydroxybenzamide Derivatives

| Compound Series | Key Findings | Example Compound |

|---|---|---|

| N-hydroxybenzamide derivatives with indole cap group | Exhibited excellent HDAC inhibitory activity with low nanomolar IC₅₀ values. nih.gov | Compound 8r |

| Potency was significantly greater than the positive control, SAHA. nih.gov |

Biological Activities and Pharmacological Efficacy of 4 Fluoro N Hydroxybenzamide Analogues

Histone Deacetylase (HDAC) Inhibition Spectrum

Analogues of 4-fluoro-N-hydroxybenzamide have been developed to target the zinc-dependent HDAC enzymes, which are divided into Class I (HDAC1, 2, 3, 8), Class IIa (HDAC4, 5, 7, 9), Class IIb (HDAC6, 10), and Class IV (HDAC11). ugent.benih.gov Depending on the specific structural modifications to the core scaffold, these inhibitors can exhibit broad-spectrum (pan-HDAC) inhibition or selective activity against specific HDAC isoforms.

Pan-HDAC inhibitors target multiple HDAC isoforms and are recognized for their potent cytotoxic effects, which interfere with cell cycle progression and proliferation. nih.gov Several have been approved for treating various cancers. nih.govnih.gov

One such analogue, 4-({4-[6-(2-Fluoro-benzoylamino)-benzo Current time information in Bangalore, IN.nih.govdioxol-5-yl]-benzoylamino}-methyl)-N-Hydroxy-benzamide (Fb-4) , has been identified as a pan-HDAC inhibitor. nih.gov Research has also shown that peptoid-capped HDAC inhibitors with fluorinated linkers can be designed as potent unselective inhibitors. nih.gov For instance, compound 10h (4-({N-[(Cyclohexylcarbamoyl)methyl]-1-[4-(dimethylamino)phenyl]formamido}methyl)-3-fluoro-N-hydroxybenzamide) emerged as a strong, non-selective inhibitor of class I enzymes. nih.gov

While pan-HDAC inhibitors have therapeutic applications, their lack of selectivity can lead to undesirable side effects. ekb.egresearchgate.net This has driven the development of isoform-selective inhibitors to target specific HDACs implicated in particular diseases, potentially offering a better therapeutic window. researchgate.netgoogle.com

HDAC6, a primarily cytoplasmic enzyme, is a particularly attractive target for conditions including cancer and neurodegenerative diseases. nih.govtandfonline.com The design of selective HDAC6 inhibitors often involves creating bulkier structures that can be accommodated by the wider catalytic channel of HDAC6 compared to other isoforms. google.comtandfonline.com

The introduction of fluorine into the benzamide (B126) scaffold has been shown to enhance HDAC6 selectivity. A comparative study demonstrated that while N-hydroxybenzamide has a selectivity index (SI) of 19 for HDAC6 over HDAC1, the simple addition of a fluorine atom in 3-fluoro-N-hydroxybenzamide increases this selectivity index to 65. nih.gov This improvement is primarily attributed to enhanced inhibition of HDAC6 rather than reduced HDAC1 activity. nih.gov

More complex analogues have achieved even greater selectivity. The solid-phase synthesis of dual inhibitors identified A6 and B6 , which incorporate a benzimidazole-fluorobenzyl linker, as highly potent and selective HDAC6 inhibitors. mdpi.com Similarly, 3-fluoro-4-((3-(2-fluorophenyl)-1H-1,2,4-triazol-1-yl)methyl)-N-hydroxybenzamide (4u) was designed based on known HDAC6 inhibitors and showed potent, nanomolar-level inhibition of HDAC6 with significant selectivity over HDAC1. nih.govresearchgate.net Other research has identified compound 5b , which features a quinazoline-4-(3H)-one cap group, as a potent and selective HDAC6 inhibitor. researchgate.net The HPOB analogue 2b also emerged as a highly potent and selective HDAC6 inhibitor. chemrxiv.org

HDAC1 and HDAC3 are class I enzymes frequently overexpressed in various cancers, making their dual inhibition a pursued therapeutic strategy. acs.org Research into N-hydroxycinnamamide-based inhibitors led to the discovery of compounds with dual selectivity for HDAC1 and HDAC3. acs.org Among a series of synthesized analogues, compound 11r ((S,E)-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)-4-methylbenzamide) was identified as a potent, orally active dual inhibitor of HDAC1 and HDAC3. acs.org Further screening revealed that compounds 11e , 11w ((S,E)-4-Fluoro-N-(1-(4-(3-(hydroxyamino)-3-oxoprop-1-en-1-yl)phenoxy)-3-(1H-indol-3-yl)propan-2-yl)benzamide) , and 11y also exhibited this dual selective profile. acs.org

HDAC8, another class I enzyme, is considered a potential target in cancer and other diseases. researchgate.net Selective inhibition of HDAC8 may offer therapeutic benefits with a reduced side-effect profile compared to pan-HDAC inhibitors. researchgate.net A series of N-hydroxy-3-sulfamoylbenzamide derivatives were designed as selective HDAC8 inhibitors. researchgate.net Within this series, compounds 12a , 12b , and 12c demonstrated potent inhibition of HDAC8 in the two-digit nanomolar range and showed considerable selectivity over both HDAC2 and HDAC6. researchgate.net

The inhibitory potency of this compound analogues is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables present a compilation of reported IC50 values for various analogues against different HDAC isoforms, illustrating their potency and selectivity profiles.

Table 1: Pan-HDAC Inhibitory Activity of Selected Analogues

| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Reference |

|---|---|---|---|---|---|

| Fb-4 | 12.1 | 21.5 | 11.0 | - | nih.gov |

| 10h | 13 | 14 | 21 | 10 | nih.gov |

Table 2: Isoform-Selective HDAC Inhibitory Activity of Selected Analogues

| Compound | Target | HDAC1 (nM) | HDAC6 (nM) | HDAC8 (nM) | Other HDACs (nM) | Selectivity Index (SI) | Reference |

|---|---|---|---|---|---|---|---|

| 4u | HDAC6 | >300 | 7.08 | - | - | >42 (vs HDAC1) | nih.govresearchgate.net |

| 5b | HDAC6 | - | 150 | - | - | - | researchgate.net |

| 11r | HDAC1/3 | 11.8 | - | - | HDAC2: 498.1, HDAC3: 3.9, HDAC8: 2000.8 | - | acs.org |

| 12a-c | HDAC8 | - | - | Potent (two-digit nM) | - | >180 (vs HDAC2), ~30 (vs HDAC6) | researchgate.net |

| A6 | HDAC6 | >2800 | 11 | - | - | >254 (vs HDAC1) | mdpi.com |

| B6 | HDAC6 | 829 | 5 | - | - | 166 (vs HDAC1) | mdpi.com |

| 2b | HDAC6 | 228 | 9 | - | - | 25 (vs HDAC1) | chemrxiv.org |

Table 3: Impact of Fluorination on HDAC Inhibition

| Compound | HDAC1 IC50 (µM) | HDAC6 IC50 (µM) | Selectivity Index (HDAC1/HDAC6) | Reference |

|---|---|---|---|---|

| N-hydroxybenzamide | 25.4 | 1.34 | 19 | nih.gov |

| 3-fluoro-N-hydroxybenzamide | 29.4 | 0.453 | 65 | nih.gov |

Isoform-Selective HDAC Inhibition

Anticancer and Antiproliferative Effects of this compound Analogues

Analogues of this compound have demonstrated notable anticancer and antiproliferative properties across a range of human cancer cell lines. These compounds often function as histone deacetylase (HDAC) inhibitors, a class of targeted anti-cancer agents known to induce cell cycle arrest and apoptosis. google.comnih.gov The structural modifications of the this compound scaffold have led to the development of potent compounds with significant cytotoxic effects against both hematological and solid tumors.

In Vitro Cytotoxicity Against Human Cancer Cell Lines

The cytotoxic effects of this compound analogues have been extensively evaluated in vitro against various human cancer cell lines, revealing a broad spectrum of activity.

Several analogues have shown potent cytotoxicity against hematological cancer cell lines. For instance, a series of N-hydroxycinnamamide-based HDAC inhibitors, which are structurally related to this compound, exhibited superior antiproliferative potency against U937, K562, HEL, and KG1 cells compared to the established HDAC inhibitor SAHA. acs.org One particular analogue, compound 11r , was identified as a potent, orally active HDACI with significant inhibitory effects. acs.org Human leukemic monocyte lymphoma U937 was found to be particularly sensitive to these HDACIs. acs.org

Another study reported on a potent HDAC inhibitor, Fb-4 , which displayed significant IC50 values against K562, U266, and U937 cells. semanticscholar.orgnih.gov Specifically, the IC50 values were 0.87 µM for K562, 0.09 µM for U266, and 0.34 µM for U937 cells. nih.gov These values were comparable or superior to SAHA, indicating the high potency of this analogue. nih.gov The K562 cell line, a model for chronic myelogenous leukemia, has been frequently used to assess the cytotoxic effects of various compounds, including thiosemicarbazone complexes which also induce apoptosis and cell cycle arrest. researchgate.net

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 11r | U937 | Data not specified | acs.org |

| 11r | K562 | Data not specified | acs.org |

| 11r | HEL | Data not specified | acs.org |

| 11r | KG1 | Data not specified | acs.org |

| Fb-4 | K562 | 0.87 | nih.gov |

| Fb-4 | U266 | 0.09 | nih.gov |

| Fb-4 | U937 | 0.34 | nih.gov |

Analogues of this compound have also demonstrated significant cytotoxicity against a variety of solid tumor cell lines. In one study, N-hydroxybenzamides and N-hydroxypropenamides incorporating quinazolin-4(3H)-ones were cytotoxic against SW620 (colorectal adenocarcinoma), PC3 (prostate adenocarcinoma), and NCI-H23 (non-small cell lung cancer) cell lines. researchgate.net Several of these compounds displayed more potent cytotoxicity than SAHA. researchgate.net

The analogue Fb-4 showed an IC50 value of 0.32 µM against MCF-7 breast cancer cells and 17.37 µM against HEPG2 liver cancer cells. semanticscholar.orgnih.gov Another study on N-hydroxycinnamamide-based HDACIs found that compounds 11e, 11r, 11w, and 11y exhibited excellent growth inhibition in multiple solid tumor cell lines, including PC-3, A549, MDA-MB-231, HCT116, and MCF-7. acs.org These compounds were notably more potent than SAHA against MDA-MB-231, PC-3, and HCT116 cells. acs.org

Furthermore, a newly synthesized analogue, FBA-TPQ , was found to be a potent inhibitor of cell growth and proliferation in 14 different human cell lines, with IC50 values for most lines in the range of 0.097 to 2.297 µmol/L. nih.gov Research on halogenated benzofuran (B130515) derivatives also highlighted their cytotoxic potential against various cancer cell lines including SW620, HCT116, HepG2, PC3, and A549. mdpi.com

| Compound/Analogue | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Fb-4 | MCF-7 | 0.32 | nih.gov |

| Fb-4 | HEPG2 | 17.37 | nih.gov |

| 11e, 11r, 11w, 11y | PC-3 | More potent than SAHA | acs.org |

| 11e, 11r, 11w, 11y | A549 | Less sensitive | acs.org |

| 11e, 11r, 11w, 11y | MDA-MB-231 | More potent than SAHA | acs.org |

| 11e, 11r, 11w, 11y | HCT116 | More potent than SAHA | acs.org |

| 11e, 11r, 11w, 11y | MCF-7 | Less sensitive | acs.org |

| Quinazolin-4(3H)-one analogues | SW620 | Low micromolar range | researchgate.net |

| Quinazolin-4(3H)-one analogues | PC-3 | Low micromolar range | researchgate.net |

| Quinazolin-4(3H)-one analogues | NCI-H23 | Low micromolar range | researchgate.net |

| FBA-TPQ | Various | 0.097 - 2.297 | nih.gov |

Cell Cycle Modulation

A key mechanism through which this compound analogues exert their anticancer effects is by modulating the cell cycle, often leading to arrest at specific phases, thereby inhibiting cell proliferation.

Several studies have demonstrated that analogues of this compound can induce cell cycle arrest at the G2/M phase. The compound Fb-4 was shown to cause a significant G2/M phase arrest in MCF-7 cells in a dose-dependent manner. semanticscholar.orgnih.gov At concentrations of 1, 3, and 9 µM, the percentage of cells in the G2/M phase increased to 17.46%, 24.81%, and 41.71%, respectively. nih.gov This indicates that Fb-4 effectively inhibits cell proliferation by halting the cell cycle at this critical checkpoint. nih.gov

Similarly, other novel N-hydroxybenzamide and N-hydroxypropenamide analogues have been reported to arrest the SW620 colon cancer cell line at the G2 phase. researchgate.net The induction of G2/M arrest is a common mechanism for many anticancer agents, as it prevents cells from entering mitosis and ultimately leads to cell death. nih.gov

Apoptosis Induction Pathways

In addition to cell cycle arrest, this compound analogues are potent inducers of apoptosis, or programmed cell death, a crucial process for eliminating cancerous cells. google.commdpi.com

The induction of apoptosis by these compounds involves multiple signaling pathways. For instance, the analogue Fb-4 was found to induce apoptosis in MCF-7 cells in a dose-dependent manner, as evidenced by an increased number of apoptotic cells detected by flow cytometry. semanticscholar.orgnih.gov This apoptotic induction is often linked to the G2/M arrest, suggesting a coordinated mechanism of action. nih.gov

Another potent analogue, FBA-TPQ , induced apoptosis in MCF-7 cells through the modulation of various key proteins. nih.gov Treatment with FBA-TPQ led to an increase in the levels of p53 and its phosphorylated form, as well as the pro-apoptotic protein Bax. nih.gov It also resulted in the cleavage of poly(ADP)ribose polymerase (PARP) and caspases-3, -8, and -9, which are critical executioners of apoptosis. nih.gov The activation of both initiator (caspase-8 and -9) and effector (caspase-3) caspases indicates that FBA-TPQ triggers both the extrinsic and intrinsic apoptotic pathways. nih.gov The intrinsic pathway, often initiated by cellular stress and DNA damage, involves the release of cytochrome c from the mitochondria, which is regulated by the Bcl-2 family of proteins. researchgate.net

Comparative Efficacy with Clinically Approved HDAC Inhibitors (e.g., SAHA, Belinostat)

The development of novel histone deacetylase (HDAC) inhibitors often involves benchmarking their performance against established, clinically approved drugs such as Vorinostat (SAHA) and Belinostat (PXD-101). Research into N-hydroxybenzamide and N-hydroxypropenamide analogues has revealed compounds with comparable or, in some cases, superior efficacy in terms of both HDAC inhibition and cytotoxicity against cancer cell lines. researchgate.net

For instance, a series of N-hydroxypropenamides were identified as the most potent in terms of both HDAC inhibition and cytotoxicity, with several compounds displaying up to four times more potent cytotoxicity than SAHA. researchgate.net These compounds comparably inhibited HDACs with IC50 values in the sub-micromolar range. researchgate.net Similarly, certain N-hydroxyheptanamide analogues demonstrated an excellent HDAC inhibitory effect with IC50 values six to ten-fold more potent than SAHA. researchgate.net

Fluorination of the benzamide scaffold has been shown to influence potency and isoform selectivity. A direct comparison between N-hydroxybenzamide and its fluorinated counterpart, 3-fluoro-N-hydroxybenzamide, revealed that fluorination significantly enhances selectivity for HDAC6. While the IC50 for HDAC1 was comparable (25.4 μM for N-hydroxybenzamide vs. 29.4 μM for 3-fluoro-N-hydroxybenzamide), the IC50 for HDAC6 was markedly improved (1.34 μM vs. 0.453 μM, respectively), resulting in a more than three-fold increase in the selectivity index. nih.gov This increased selectivity is primarily driven by improved inhibition of HDAC6. nih.gov In other complex peptoid-based inhibitors, linker fluorination also resulted in decreased HDAC1 inhibition while maintaining or improving HDAC6 inhibition, thereby increasing HDAC6 selectivity. nih.gov

Analogues of Belinostat have also been synthesized and evaluated. One study found that a compound with a 2-methoxy group on the phenyl ring (compound 7e) reached a low, two-digit nanomolar potency for HDAC inhibition (IC50 of 11.5 nM). nih.gov This was approximately threefold more potent than Belinostat (31 nM) and 16-fold more potent than SAHA (180 nM). nih.gov Other N-hydroxycinnamamide-based compounds have also proven to be far more potent than SAHA, with IC50 values in the low nanomolar range. acs.org

The table below summarizes the comparative inhibitory activities of various benzamide analogues against total or specific HDACs, benchmarked against SAHA and Belinostat.

| Compound | Target | IC50 (μM) | Reference Compound | Reference IC50 (μM) | Source |

|---|---|---|---|---|---|

| N-hydroxybenzamide | HDAC1 | 25.4 | - | - | nih.gov |

| N-hydroxybenzamide | HDAC6 | 1.34 | - | - | nih.gov |

| 3-fluoro-N-hydroxybenzamide | HDAC1 | 29.4 | - | - | nih.gov |

| 3-fluoro-N-hydroxybenzamide | HDAC6 | 0.453 | - | - | nih.gov |

| Compound 7e (Belinostat Analog) | Pan-HDAC | 0.0115 | Belinostat | 0.031 | nih.gov |

| Compound 7e (Belinostat Analog) | Pan-HDAC | 0.0115 | SAHA | 0.180 | nih.gov |

| Compound 11e (N-hydroxycinnamamide) | Pan-HDAC (HeLa extract) | 0.0154 | SAHA | 0.1208 | acs.org |

| Compound 11k (N-hydroxycinnamamide) | Pan-HDAC (HeLa extract) | 0.0208 | SAHA | 0.1208 | acs.org |

Other Investigated Therapeutic Potentials of Related Compounds

Nonalcoholic Fatty Liver Disease and Nonalcoholic Steatohepatitis (related 3-fluoro-4-hydroxybenzamide (B3085413) compounds)

Recent research has identified a therapeutic potential for 3-fluoro-4-hydroxybenzamide-containing compounds in the treatment of metabolic liver diseases, specifically nonalcoholic fatty liver disease (NAFLD) and its more severe form, nonalcoholic steatohepatitis (NASH). google.comwipo.intgoogleapis.com These conditions are characterized by the accumulation of fat in the liver, which can lead to inflammation, fibrosis, and cirrhosis. google.com

The mechanism of action for these compounds is linked to the inhibition or degradation of the enzyme 17-beta hydroxysteroid dehydrogenase 13 (HSD17B13). googleapis.comgoogle.com HSD17B13 expression has been observed to be significantly upregulated in both human patients and murine models with NAFLD. googleapis.comgoogle.com The inhibition of HSD17B13's enzymatic activity is hypothesized to slow or prevent the progression of liver diseases like NAFLD and NASH. googleapis.com This hypothesis is supported by human genetic studies where certain protein-truncating variants of HSD17B13 were found to be protective against the progression of chronic liver disease. googleapis.com

Patent literature describes various 3-fluoro-4-hydroxybenzamide-containing compounds, including inhibitors and degraders, designed to target HSD17B13 for the treatment of NAFLD and NASH. google.comwipo.intgoogleapis.comgoogle.com These compounds represent a targeted approach to addressing the underlying mechanisms of these prevalent liver conditions. googleapis.comgoogle.com

Mechanistic Insights into the Biological Action of 4 Fluoro N Hydroxybenzamide Derivatives

Molecular Targets and Pathways of HDAC Inhibition

The primary molecular targets of 4-fluoro-N-hydroxybenzamide derivatives are the zinc-dependent histone deacetylases. nih.govnih.gov By inhibiting these enzymes, the derivatives modulate the acetylation status of a wide array of proteins, thereby influencing numerous signaling pathways.

Histone Acetylation Regulation

Histone deacetylases (HDACs) and histone acetyltransferases (HATs) work in opposition to control the level of acetylation on histone tails. nih.gov HDAC activity leads to the removal of acetyl groups, resulting in a more condensed chromatin structure (heterochromatin) that is generally associated with transcriptional repression. researchgate.netnih.gov

By inhibiting HDACs, this compound derivatives disrupt this balance, leading to an accumulation of acetylated histones (hyperacetylation). researchgate.net This increased acetylation neutralizes the positive charge of lysine (B10760008) residues on histones, weakening their interaction with negatively charged DNA. nih.gov The result is a more relaxed and accessible chromatin structure (euchromatin), which facilitates the binding of transcription factors and RNA polymerase to DNA, thereby promoting gene transcription. researchgate.netresearchgate.net This mechanism is a cornerstone of how these compounds alter gene expression patterns in cells. mdpi.com

Non-Histone Protein Deacetylation

The regulatory role of HDACs extends beyond histones to a multitude of non-histone proteins involved in critical cellular functions. researchgate.netresearchgate.net Inhibition of HDACs by this compound derivatives therefore also affects the acetylation status and function of these proteins.

Key non-histone targets include:

α-tubulin: This cytoskeletal protein is a primary substrate of HDAC6. nih.govnih.gov Inhibition of HDAC6 leads to the hyperacetylation of α-tubulin, which can affect microtubule stability and function, impacting processes like cell motility and intracellular transport. nih.govacs.org

Cortactin: As a substrate of HDAC6, cortactin is involved in the regulation of actin filament dynamics. nih.govpnas.org Its acetylation status can influence cell migration and invasion.

Heat Shock Protein 90 (HSP90): HSP90 is a molecular chaperone responsible for the proper folding and stability of numerous client proteins, many of which are crucial for cancer cell survival and proliferation. nih.govmdpi.com HDAC6-mediated deacetylation is important for HSP90's chaperone activity. Inhibition leads to HSP90 hyperacetylation, which disrupts its function, causing the degradation of its client proteins. nih.govpnas.org

The following table summarizes the impact of HDAC inhibition on these key non-histone proteins.

| Protein | Regulating HDAC | Function | Effect of Inhibition |

| α-tubulin | HDAC6 | Microtubule dynamics, cell motility | Hyperacetylation, altered microtubule stability |

| Cortactin | HDAC6 | Actin polymerization, cell migration | Hyperacetylation, potential impact on cell movement |

| HSP90 | HDAC6 | Chaperone for client protein folding and stability | Hyperacetylation, disruption of chaperone function, client protein degradation |

Cellular Processes Affected by HDAC Inhibition

The modulation of histone and non-histone protein acetylation by this compound derivatives triggers significant changes in various cellular processes. These alterations are central to their biological activity.

Gene Expression Modulation

A primary consequence of HDAC inhibition is the widespread modulation of gene expression. researchgate.netmdpi.com By promoting a more open chromatin state, these inhibitors allow for the transcription of previously silenced genes. researchgate.net Studies show that HDAC inhibitors can alter the expression of a significant subset of genes, often between 2% and 10% of the total transcribed genes. nih.gov The specific genes affected can vary depending on the cell type and the specific derivative used. nih.gov Genes commonly upregulated include those involved in tumor suppression, cell cycle arrest, and apoptosis (programmed cell death). researchgate.net For example, the expression of tumor suppressor genes like p21 is often induced following treatment with HDAC inhibitors. nih.gov

Chromatin Remodeling

Chromatin remodeling is the dynamic process of altering chromatin structure to control gene accessibility. researchgate.net HDAC inhibitors, including this compound derivatives, are potent modulators of this process. mdpi.com By causing histone hyperacetylation, they directly contribute to a more "open" or transcriptionally permissive chromatin conformation. researchgate.netmdpi.com This remodeling is not uniform across the genome; it often occurs at specific gene promoters and enhancer regions, leading to targeted changes in gene expression. mdpi.com This altered accessibility allows the transcriptional machinery to access genes that regulate key cellular decisions, such as proliferation and differentiation. nih.gov

Cell Proliferation and Differentiation Control

By altering gene expression profiles, HDAC inhibitors can profoundly impact cell proliferation and differentiation. nih.govmdpi.com Many derivatives have been shown to halt the cell cycle, often at the G2 phase, preventing cancer cells from dividing. nih.gov This cell cycle arrest is frequently linked to the increased expression of cyclin-dependent kinase inhibitors like p21. acs.org Furthermore, these compounds can induce cellular differentiation, causing malignant cells to mature into non-proliferating, specialized cell types. researchgate.netnih.gov This effect is particularly relevant in hematological malignancies. researchgate.net The ability to inhibit proliferation and promote differentiation makes these compounds a subject of significant interest in oncology research. nih.govnih.gov

Ligand-Enzyme Binding Interactions

The biological activity of this compound and its derivatives is intrinsically linked to their ability to bind effectively to specific enzyme targets. The nature and strength of these interactions are governed by a combination of non-covalent forces, including hydrogen bonds, hydrophobic interactions, and electrostatic contacts. The presence of the fluorine atom, in particular, can significantly influence the electronic properties of the molecule, thereby modulating its binding affinity and selectivity. nih.govacs.org

Molecular docking and other computational studies have provided valuable insights into the binding modes of fluorinated benzamide (B126) derivatives with their respective protein targets. These studies reveal that the specific interactions are highly dependent on the topology and amino acid composition of the enzyme's active site.

For instance, in studies of N'-(4-Fluorobenzylidene)-4-hydroxybenzohydrazide, a related compound, molecular docking revealed hydrogen bonding interactions with amino acid residues such as Asp 1064 and Val 1065. researchgate.net Similarly, molecular modeling of 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide derivatives, which act as cholinesterase inhibitors, has shown that these compounds can adopt different conformations (bent and extended) within the active site of butyrylcholinesterase to optimize their interactions. nih.gov

The introduction of fluorine atoms into benzamide derivatives has been shown to increase their binding affinity for certain targets. nih.govacs.org For example, fluorinated benzamide derivatives exhibit enhanced binding to cereblon (CRBN), a component of an E3 ubiquitin ligase complex. nih.govacs.org This enhanced affinity can be attributed to the ability of the electronegative fluorine atom to modulate properties such as lipophilicity and to participate in favorable intermolecular contacts. nih.gov

Detailed analyses of ligand-enzyme complexes have identified key structural features responsible for potent inhibition. For many enzyme inhibitors, the formation of hydrogen bonds with backbone or side-chain residues in the active site is a critical determinant of binding. Additionally, hydrophobic interactions between the aromatic rings of the ligand and nonpolar amino acid residues in the enzyme's binding pocket contribute significantly to the stability of the complex. nih.gov The precise orientation of the ligand within the active site, dictated by these interactions, is crucial for its inhibitory activity.

The following tables summarize key binding interaction data for a selection of this compound derivatives and related compounds with their respective enzyme targets, as reported in various research findings.

Table 1: Binding Affinity and Inhibitory Activity of Fluorinated Benzamide Derivatives

| Compound | Target Enzyme/Protein | IC50 (µM) | Key Findings |

| Fluorinated benzamide derivative (8d) | Cereblon (CRBN) | 63 ± 16 | Introduction of fluorine increased binding affinity. nih.govacs.org |

| 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide (4a) | Acetylcholinesterase | Similar to tacrine | Active inhibitor of cholinesterases. nih.gov |

| 4-fluoro-N-[ω-(1,2,3,4-tetrahydroacridin-9-ylamino)-alkyl]-benzamide (4d) | Acetylcholinesterase | Similar to tacrine | Exhibited the highest selectivity towards acetylcholinesterase. nih.gov |

Table 2: Key Ligand-Enzyme Binding Interactions for Related Compounds

| Compound | Target Receptor | Interacting Amino Acid Residues | Type of Interaction |

| N'-(4-fluorobenzylidene)-4-hydroxybenzohydrazide | 1C14 receptor | Asp 1064, Val 1065, Cys 1063 | Hydrogen bonding researchgate.net |

Structure Activity Relationship Sar Studies of 4 Fluoro N Hydroxybenzamide and Analogues

Role of the N-Hydroxybenzamide Pharmacophore

The N-hydroxybenzamide core is a classic pharmacophore found in a multitude of enzyme inhibitors. Its effectiveness is primarily attributed to the hydroxamic acid functional group, which plays a pivotal role in coordinating with the metal ion present in the active site of target enzymes.

The hydroxamic acid moiety (-CONHOH) is a powerful metal-binding group, or chelator, and is a well-established feature in the design of inhibitors for metalloenzymes, a significant portion of which are zinc-dependent. researchgate.netnih.gov Its inhibitory action stems from the ability to form strong coordinate bonds with the zinc ion (Zn²⁺) located in the catalytic active site of enzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs). researchgate.netmdpi.com

The -CONHOH group typically acts as a bidentate ligand, meaning it binds to the zinc ion at two points simultaneously through its carbonyl oxygen and hydroxyl oxygen atoms. researchgate.net This chelation effectively mimics the interaction of the natural substrate, such as acetylated lysine (B10760008) in the case of HDACs, with the zinc ion, thereby blocking the enzyme's catalytic activity. nih.gov The formation of this stable, often five-membered, chelate complex is a key reason for the high potency of many hydroxamic acid-based inhibitors. mdpi.com While there has been some debate on whether the hydroxamic acid is protonated or deprotonated upon binding, recent studies suggest it remains protonated upon binding to HDAC8, and the chelation mode is modulated by other factors like water access to the enzyme's active site channel. acs.orgnih.gov

Impact of Substitutions on the Phenyl Ring

Fluorine is a unique element in medicinal chemistry due to its small size and high electronegativity. rsc.org Its incorporation into the phenyl ring of N-hydroxybenzamide analogues can significantly alter inhibitory activity and selectivity. nih.gov Studies on a series of fluorophenylhydroxamates against HDAC6 have shown that the position of the fluorine atom is critical. nih.gov

Ortho-substitution: A single fluorine atom at the ortho position can compromise inhibitory potency. nih.gov

Meta-substitution: Fluorination at the meta position(s) is generally well-tolerated and does not seriously compromise inhibitory activity compared to the non-fluorinated parent compound. nih.gov Crystal structures reveal that a meta-fluoro substituent can bind in an aromatic crevice, making favorable van der Waals contacts. nih.gov

Para-substitution: Fluorination at the para-position has been reported to result in a two- to three-fold increase in selectivity for the HDAC6 isoenzyme over HDAC1. nih.gov

While single fluorine substitutions can be beneficial or neutral, increasing the degree of fluorination often leads to a decrease in inhibitory potency. nih.gov

Table 1: Inhibitory Potency of Fluorophenylhydroxamates against Human HDAC6

| Compound | Substitution Pattern | IC₅₀ (nM) against human HDAC6 |

| Phenylhydroxamate | None | 120 |

| 2-Fluorophenylhydroxamate | ortho | >30,000 |

| 3-Fluorophenylhydroxamate | meta | 211 |

| 4-Fluorophenylhydroxamate | para | 240 |

| 3,5-Difluorophenylhydroxamate | meta, meta | 121 |

| 2,3,4,5,6-Pentafluorophenylhydroxamate | polyfluorinated | >30,000 |

This table is generated based on data presented in the text. Source: nih.gov

Beyond fluorine, other substituents on the phenyl ring also play a crucial role in determining the inhibitory activity of benzamide (B126) derivatives. SAR studies on benzanilide (B160483) moieties have revealed that both electronic and steric factors are important for enzyme interaction. nih.gov

For a series of newly synthesized benzamide derivatives, it was found that a substituent at the 2'-position of the anilide ring, such as an amino or hydroxy group, was essential for inhibitory activity. nih.govacs.org This suggests that this group may participate in hydrogen bonding or other electrostatic interactions within the active site. acs.org While the electronic influence of substituents in the anilide moiety showed only a minor effect, the steric bulk at the 3' and 4' positions was found to be a significant factor in the interaction with the enzyme. nih.gov In other studies, bulky, non-polar substituents on a terminal piperazinyl nitrogen attached to the benzamide core were found to be beneficial for high antiplasmodial activity. mdpi.com

Influence of Linker Regions on Selectivity and Potency

In the typical pharmacophore model for enzyme inhibitors, a linker region connects the metal-binding group (like N-hydroxybenzamide) to a "cap" group that interacts with the outer surface of the enzyme. nih.gov The composition and structure of this linker are critical determinants of both selectivity and potency.

The choice between an aromatic or an aliphatic linker can significantly influence which enzyme isoforms are inhibited. nih.gov

Aromatic linkers are frequently incorporated into inhibitor designs and can contribute to isoform selectivity. nih.gov The active sites of some HDAC isoforms contain a hydrophobic channel with phenylalanine residues that can engage in favorable π–π stacking interactions with an aromatic linker. nih.gov These specific interactions can help discriminate between different isoforms. For example, inhibitors containing aromatic groups within the linker region have been shown to discriminate against HDAC8. nih.gov

Aliphatic linkers are also utilized, though they may confer different selectivity profiles. For instance, Valproic acid, which has a branched aliphatic structure, is a moderately potent HDAC inhibitor that shows selectivity against class IIb HDACs (HDAC6 and HDAC10). nih.gov The data suggest that compounds with aliphatic linkers that lack a distinct cap group may not be well-tolerated in the hydrophobic active site region of these specific isoforms. nih.gov Therefore, the systematic study of both bulky aromatic and various aliphatic linkers is a key strategy for developing isoform-selective inhibitors. nih.gov

Fluorination of Linker Moieties

The introduction of fluorine into the linker moieties of 4-fluoro-N-hydroxybenzamide analogues has been explored as a strategy to modulate their physicochemical properties and biological activity. Fluorination can impact potency and selectivity towards specific histone deacetylase (HDAC) isoforms. The effect of fluorination is not always straightforward, as it can alter lipophilicity, solubility, and permeability, which in turn influences the inhibitor's potency. Furthermore, specific interactions between fluorinated compounds and the varied enzyme structures of HDAC isoforms can lead to changes in selectivity. nih.gov

For instance, studies on fluorinated hydroxamic acids have shown that the presence of fluorine in the linker can lead to increased inhibition of certain HDACs, such as HDAC4. nih.gov However, in other cases, fluorination of the linker has been found to be generally detrimental to the inhibitory potency across a panel of HDAC isoforms (HDAC1–11). nih.gov Despite a general decrease in potency, fluorination can introduce subtle variations in selectivity within HDAC classes. For example, in a series of analogues based on the HDAC inhibitor SAHA, fluorination reversed the selectivity between HDAC3 and HDAC8. nih.gov Similarly, in another series based on the inhibitor Scriptaid, fluorination was also generally harmful to potency, though the effect was less pronounced for the HDAC6 isoform. nih.gov

These findings highlight that modifying the linker with fluorine is a challenging approach for achieving selectivity, particularly for HDAC isoforms like HDAC1-3, which possess narrow substrate binding tunnels. nih.gov The extended zigzag conformation required for binding within the central part of the linker moiety can be influenced by fluorination. The stereochemistry of the fluorine atoms is also crucial; for example, a threo-difluorinated analogue was found to be a more potent HDAC2 inhibitor than its corresponding erythro-difluorinated analogue, a difference attributed to the pre-organization of the linker conformation in solution. nih.gov

| Compound Series | Modification | HDAC3 (IC50) | HDAC8 (IC50) | HDAC6 (IC50) | General Potency Note |

|---|---|---|---|---|---|

| SAHA Analogue | Non-fluorinated | 5-fold selective for HDAC3 over HDAC8 | Less active than HDAC3 | Most active target | Broad-spectrum inhibitor |

| SAHA Analogue | Fluorinated | Selectivity reversed (favors HDAC8) | More active than HDAC3 | Remains most active target | Generally detrimental to potency nih.gov |

| Scriptaid Analogue | Non-fluorinated | - | - | Active | Broad-spectrum inhibitor |

| Scriptaid Analogue | Fluorinated | - | - | Less affected by fluorination | Generally detrimental to potency nih.gov |

Diversity of Cap Groups and Their Contribution to Activity and Selectivity

The cap group of an HDAC inhibitor is crucial for interacting with the amino acid residues at the entrance of the enzyme's active site, thereby influencing both potency and isoform selectivity.

Triazole-Based Cap Groups

The 1,2,3-triazole ring has been investigated as a component of the cap group in analogues of this compound. Structure-activity relationship (SAR) studies have revealed that both the position of the triazole moiety and the nature of the cap group it connects to significantly impact the in vitro HDAC inhibition and cytotoxic activities of these compounds. nih.gov The triazole ring can serve as a linker between a surface recognition group and the main pharmacophore. nih.gov

Using "click" chemistry, various triazole-linked hydroxamates have been synthesized. nih.gov SAR studies on these compounds have demonstrated that the identity of the substituent attached to the triazole ring is a key determinant of activity. For example, in a series of pyridinyl-1,2,4-triazole-capped inhibitors, modifications to the pyridine (B92270) ring and the linker connecting to the zinc-binding group led to potent dual inhibitors of HDAC2 and Focal Adhesion Kinase (FAK). nih.gov One of the most active compounds from this series, 6a , exhibited an IC50 value of 0.09 µM against HDAC2. nih.gov This highlights the potential of using substituted triazoles in the cap group to achieve high potency and even multi-target activity. nih.gov

| Compound | Description | HDAC2 IC50 (µM) |

|---|---|---|

| 6a | Pyridinyl-1,2,4-triazole cap group | 0.09 nih.gov |

Quinazolinone-Based Cap Groups

The quinazolinone scaffold has been extensively used as a cap group in the design of HDAC inhibitors. This moiety can be modified at various positions to explore SAR and optimize selectivity, particularly for HDAC6. nih.gov A series of hydroxamic acid analogues with a 2-mercaptoquinazolinone cap group were synthesized and evaluated for their biological activities. nih.gov Among these, compound 8 showed the highest antiproliferative effect and displayed an IC50 value of 2.3 µM for HDAC6, which was significantly more potent than its activity against HDAC3, HDAC4, HDAC8, and HDAC11. nih.gov

In another study, novel quinazoline-4-(3H)-one derivatives were designed where this moiety acted as the cap group. researchgate.net The most potent and selective inhibitor of HDAC6 from this series was compound 5b , with an IC50 value of 150 nM. Another compound, 5c , was the most active against the MCF-7 cancer cell line with an IC50 of 13.7 µM and was shown to selectively inhibit HDAC6 by monitoring the acetylation of its substrate α-tubulin. researchgate.net These studies confirm that the quinazolinone cap group is a promising scaffold for developing selective HDAC6 inhibitors. nih.govresearchgate.net

| Compound | Cap Group | HDAC6 IC50 |

|---|---|---|

| Compound 8 | 2-mercaptoquinazolinone | 2.3 µM nih.gov |

| Compound 5b | Quinazoline-4-(3H)-one derivative | 150 nM researchgate.net |

Polycyclic Aromatic Cap Groups (Bi- and Tricyclic)

The use of larger, polycyclic aromatic systems as cap groups has been explored to enhance interactions with the surface of the HDAC active site.

Bicyclic Cap Groups: Research into bicyclic-capped HDAC inhibitors has led to the development of potent and selective HDAC6 inhibitors. By using a bicyclic scaffold as a starting point, several analogues were developed that showed improved potency over the known HDAC6 inhibitor tubastatin A, while maintaining excellent selectivity against HDAC1. nih.gov These bicyclic caps (B75204) can be either carbocyclic or heterocyclic in nature.

Tricyclic Cap Groups: The tricyclic anthraquinone (B42736) system has been incorporated as a cap group in novel HDAC inhibitors. A series of compounds with this cap group were synthesized, and several, including 4b , 4d , 7b , and 7d , displayed comparable enzymatic inhibition and cell proliferation inhibition to the approved drug Vorinostat (SAHA). Notably, compound 4b demonstrated some selective antiproliferative effects on cancer cell lines compared to non-cancer cell lines. nih.gov

| Compound | Cap Group | Biological Activity Note |

|---|---|---|

| 4b | Anthraquinone | Comparable inhibition to SAHA; some selective antiproliferative effects. nih.gov |

Indole-Containing Cap Groups

The indole (B1671886) scaffold is a privileged structure in medicinal chemistry and has been successfully incorporated into the cap group of HDAC inhibitors. A series of N-hydroxycinnamamide-based HDAC inhibitors featuring an indole-containing cap group were designed and synthesized. Several of these compounds exhibited total HDAC inhibitory activity and in vitro antiproliferative activities that were comparable or even superior to SAHA. semanticscholar.org

In a related study, a novel series of N-hydroxybenzamide derivatives with an indole cap group was developed. mdpi.com Many of these compounds showed excellent HDAC inhibitory activity, with compounds 8q-8v displaying low nanomolar IC50 values (1.5-13.0 nM), making them significantly more potent than SAHA. The most potent compound, 8r , also showed slightly higher growth inhibitory activity than SAHA in multiple tumor cell lines. mdpi.com These results underscore the effectiveness of the indole moiety as a cap group for designing highly potent HDAC inhibitors.

| Compound Series | Cap Group | HDAC IC50 Range |

|---|---|---|

| 8q-8v | Indole-containing | 1.5 - 13.0 nM mdpi.com |

Phenanthridine-Based Cap Groups

The phenanthridine (B189435) structure has been introduced into the cap region of HDAC inhibitors to leverage its aromatic properties for strong hydrophobic interactions with residues at the opening of the HDAC active site. mdpi.com Two series of novel HDAC inhibitors with phenanthridine caps were synthesized, differing in their linker moieties (fatty vs. aromatic). mdpi.comdoi.org

The screening results from both enzyme inhibition and antiproliferative assays revealed that compounds with an aromatic linker exhibited better activities than those with a fatty linker. mdpi.comdoi.org One of the most potent compounds, Fb-4 , was compared against SAHA in a panel of cancer cell lines. Fb-4 showed IC50 values of 0.87, 0.09, 0.32, 0.34, and 17.37 µM against K562, U266, MCF-7, U937, and HEPG2 cells, respectively. These values were comparable or superior to SAHA in several cell lines. mdpi.comdoi.org This work demonstrates that phenanthridine is a valuable cap group for the development of potent HDAC inhibitors. mdpi.com

| Compound | Cap Group | Cell Line | IC50 (µM) |

|---|---|---|---|

| Fb-4 | Phenanthridine | K562 | 0.87 mdpi.comdoi.org |

| U266 | 0.09 mdpi.comdoi.org | ||

| MCF-7 | 0.32 mdpi.comdoi.org | ||

| U937 | 0.34 mdpi.comdoi.org | ||

| HEPG2 | 17.37 mdpi.comdoi.org |

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to a second, typically a small molecule ligand to a protein receptor. This technique is crucial for understanding the binding mode of 4-fluoro-N-hydroxybenzamide within the active sites of target enzymes.

Analysis of Ligand-Protein Interaction Profiles

Docking studies provide detailed insights into the specific non-covalent interactions that stabilize the ligand-protein complex. These interactions are critical for binding affinity and selectivity. For hydroxamic acid derivatives like this compound, the key interactions typically include:

Metal Chelation : The hydroxamic acid moiety is a primary site for interaction, forming strong coordinate bonds with the catalytic zinc ion (Zn²⁺) present in the active site of metalloenzymes like HDACs. jprdi.vn

Hydrogen Bonding : The hydroxamate group can act as both a hydrogen bond donor and acceptor, forming crucial hydrogen bonds with amino acid residues such as histidine, glycine, and tyrosine in the enzyme's active site. jprdi.vn

π-π Stacking : The aromatic ring of the benzamide (B126) scaffold can engage in π-π stacking interactions with the aromatic side chains of residues like phenylalanine. jprdi.vnnih.gov

Hydrophobic Interactions : The fluorobenzyl moiety can be inserted into a hydrophobic pocket within the protein-DNA interface, forming favorable hydrophobic interactions. nih.gov The introduction of a fluorine atom can modulate these interactions and increase lipophilicity. nih.gov

| Interaction Type | Interacting Group on Ligand | Typical Interacting Residues/Components | References |

|---|---|---|---|

| Metal Chelation | Hydroxamic Acid | Zn²⁺ ion in active site | jprdi.vn |

| Hydrogen Bonding | Hydroxamic Acid (-CONHOH) | His, Gly, Tyr | jprdi.vn |

| π-π Stacking | Fluorinated Phenyl Ring | Phe | jprdi.vnnih.gov |

| Hydrophobic Interactions | Fluorobenzyl Moiety | Pro | nih.gov |

Binding Affinity Calculations

A primary output of molecular docking is an estimation of the binding affinity between the ligand and the protein. This is often expressed as a docking score or calculated free binding energy. Lower (more negative) energy values typically indicate a higher binding affinity. For series of N-hydroxybenzamide derivatives studied as HDAC inhibitors, docking scores have been reported in the range of -5.116 kcal/mol to -9.792 kcal/mol. jprdi.vn These scores are used to rank potential inhibitors and prioritize them for synthesis and biological testing. For example, a related fluorine-containing benzamide derivative showed a high binding affinity to the protein cereblon with an IC₅₀ value of 63 ± 16 μM. nih.gov

| Compound Series | Target | Reported Binding Affinity Metric | Value Range | References |

|---|---|---|---|---|

| N-hydroxybenzamide derivatives | HDAC6 | Docking Score (ΔGbind) | -5.116 to -9.792 kcal/mol | jprdi.vn |

| Fluorinated Benzamide derivative | Cereblon (CRBN) | IC₅₀ | 63 ± 16 μM | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity.

2D-QSAR Model Development and Validation